molecular formula C₁₄H₁₂D₄ClN₃O₂ B1152985 Triadimefon-d4

Triadimefon-d4

Cat. No.: B1152985
M. Wt: 297.77
Attention: For research use only. Not for human or veterinary use.
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Description

Triadimefon-d4 is a deuterated stable isotope-labeled analog of the triazole fungicide triadimefon, serving as a critical internal standard in advanced analytical chemistry. Its primary application is in the precise quantification and method validation of triadimefon residues using techniques such as LC-MS/MS and GC-MS/MS. This is essential for monitoring pesticide levels in complex matrices, including high-fat pet feed and environmental water samples, ensuring data accuracy by compensating for matrix effects and instrument variability . As an inhibitor of sterol 14α-demethylase, triadimefon disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . The use of this compound allows researchers to study the environmental fate and behavior of its parent compound, which is a widespread contaminant in aquatic ecosystems . It enables sensitive tracking of triadimefon's stereoselective degradation and transformation in the environment, which is crucial for understanding its ecological impact and long-term, low-dose effects on aquatic organisms . This compound is indispensable for environmental risk assessments and for studying the mechanisms of this widely used fungicide in plant science and ecotoxicology.

Properties

Molecular Formula

C₁₄H₁₂D₄ClN₃O₂

Molecular Weight

297.77

Synonyms

Triadimephon;  Tripinacloraz-d4;  Webeton-d4;  1-(4-Chlorophenoxy)-3,3-dimethyl-1,2,4-triazol-1-yl-2-butanone-d4;  1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)-2-butanone-d4;  1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1-H-1,2,4-triazol-1-yl)butanone-

Origin of Product

United States

Synthetic Methodologies and Spectroscopic Validation of Triadimefon D4

Strategies for Deuterium (B1214612) Incorporation into Triadimefon (B1683231) Analogues

The synthesis of Triadimefon-d4 typically involves the use of a deuterated precursor in a synthetic route analogous to that of the unlabeled compound. While specific proprietary synthesis methods for this compound are not detailed in the public literature, the general synthetic pathway for Triadimefon provides a clear indication of how deuterium is incorporated.

The synthesis of [14C]triadimefon, a radiolabeled version, follows a sequence of reactions that can be adapted for deuterium labeling. iaea.org The key steps are:

Reaction of a substituted phenol (B47542) with α-bromopinacolone.

Subsequent bromination of the resulting ketone.

Reaction with 1,2,4-triazole (B32235) to yield the final product. iaea.org

For this compound, specifically the (4-chlorophenoxy-d4) variant, the deuterium atoms are located on the chlorophenyl ring. sigmaaldrich.comscbt.com This indicates that the synthetic strategy employs a deuterated starting material, namely 4-chloro-phenol-d4 . This deuterated phenol is reacted with the appropriate intermediates to build the final this compound molecule. This strategy ensures the stable placement of deuterium on the aromatic ring, a position not readily susceptible to back-exchange with protons. acanthusresearch.com

A general synthetic scheme can be inferred as follows:

Step 1: Reaction of 4-chloro-phenol-d4 with α-bromopinacolone to form 1-(4-chloro-phenoxy-d4)-3,3-dimethyl-2-butanone.

Step 2: Bromination of this intermediate to yield 1-(4-chloro-phenoxy-d4)-1-bromo-3,3-dimethyl-2-butanone.

Step 3: Final reaction with 1,2,4-triazole to produce 1-(4-chloro-phenoxy-d4)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone (this compound).

This method of incorporating the label from a deuterated building block is a common and effective strategy for preparing stable isotope-labeled standards.

Advanced Spectroscopic and Chromatographic Techniques for Isotopic Purity Verification

Verifying the isotopic purity and confirming the chemical structure of this compound is essential for its use as an internal standard. lgcstandards.com This is achieved through a combination of advanced chromatographic and spectroscopic techniques.

Chromatographic Techniques: Gas Chromatography (GC) and Liquid Chromatography (LC) are employed to separate this compound from any unlabeled Triadimefon and other impurities. epa.govnih.gov The QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe") method is a common sample preparation approach prior to chromatographic analysis. epa.govlcms.cz

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the standard, often achieving ≥98.0%. sigmaaldrich.com

Gas Chromatography (GC): Also used for separation and quantification, frequently coupled with a mass spectrometer. nih.gov

Spectroscopic Techniques: Spectroscopy provides confirmation of the molecular structure and the success of deuterium incorporation.

Mass Spectrometry (MS): This is the primary technique for verifying isotopic labeling. When coupled with GC or LC (GC-MS or LC-MS/MS), it confirms the mass-to-charge ratio (m/z) of the molecule. nih.govmassbank.jp For this compound, the molecular weight is approximately 297.77 g/mol , compared to 293.09 g/mol for unlabeled Triadimefon, reflecting the mass increase from the four deuterium atoms. scbt.commassbank.jp High-resolution mass spectrometry (HRMS) is particularly powerful for determining isotopic purity by distinguishing between different H/D isotopolog ions (D0, D1, D2, etc.) and calculating their relative abundance. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure. In the case of this compound labeled on the phenyl ring, the ¹H NMR spectrum would show an absence of signals corresponding to the aromatic protons, confirming successful deuterium substitution. The identity of deuterated standards is routinely confirmed using techniques including NMR. industry.gov.aulgcstandards.com

The table below summarizes the analytical techniques used for validation.

Technique Purpose Key Findings for this compound
HPLC Chemical Purity AssessmentSeparates the labeled compound from non-labeled and other organic impurities. sigmaaldrich.com
GC-MS Separation & Mass VerificationConfirms the molecular weight and structure after chromatographic separation. nih.gov
LC-MS/MS High-Sensitivity Quantification & PurityProvides high sensitivity and selectivity for analyzing the standard and its isotopolog distribution. researchgate.netepa.gov
HRMS Isotopic Purity VerificationAccurately measures the mass of different isotopologs (D0 to D4) to calculate isotopic enrichment. researchgate.net
NMR Structural ConfirmationConfirms the location of deuterium atoms by the absence of corresponding proton signals. industry.gov.aulgcstandards.com

This table is generated based on data from multiple sources. researchgate.netsigmaaldrich.comepa.govnih.govresearchgate.netindustry.gov.aulgcstandards.com

Considerations for Isotopic Integrity and Stability in Research Applications

While stable isotope-labeled internal standards like this compound are superior for quantitative analysis, several factors must be considered to ensure data accuracy and reliability. waters.comscispace.com

Isotopic Purity and Unlabeled Species: The isotopic purity of a deuterated standard is a critical parameter. lgcstandards.com The presence of the unlabeled analyte (d0) in the internal standard can compromise results. sigmaaldrich.com Ideally, the amount of the unlabeled species should be minimal (<2%) to avoid complex corrections. lgcstandards.com The chemical purity of a standard represents the combined mass fractions of all deuterated isotopologs (e.g., d1, d2, d3, d4) and the d0 compound. industry.gov.aulgcstandards.com

Isotopic Stability and H/D Exchange: A primary concern with deuterated standards is the potential for the deuterium atoms to exchange with protons from solvents or the sample matrix. acanthusresearch.comhilarispublisher.com This exchange can occur in solution or under certain mass spectrometry conditions, leading to a loss of the label and inaccurate quantification. sigmaaldrich.com The stability of the label is highly dependent on its position within the molecule. Labels on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are often more susceptible to exchange. acanthusresearch.com For this compound, the deuteriums are placed on the aromatic chlorophenoxy ring, which is a chemically stable position less prone to H/D exchange. sigmaaldrich.comacanthusresearch.com

Chromatographic Isotope Effect: The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, such as its lipophilicity. waters.comsigmaaldrich.com This can lead to a small difference in retention time during liquid chromatography, where the deuterated standard may elute slightly earlier than the unlabeled analyte. waters.comsigmaaldrich.com This phenomenon, known as the chromatographic isotope effect, can result in the analyte and the internal standard experiencing different degrees of ion suppression or enhancement in the mass spectrometer's ion source, potentially affecting the accuracy of the measurement. waters.com Careful validation of the chromatographic method is necessary to assess and mitigate this effect.

The following table outlines key considerations for using this compound.

Consideration Description Mitigation/Management
Isotopic Integrity Potential for deuterium atoms to exchange with protons, compromising the label. sigmaaldrich.comLabeling at stable, non-exchangeable positions like an aromatic ring. acanthusresearch.com
Isotopic Purity Presence of unlabeled (d0) compound in the standard can interfere with analyte quantification. lgcstandards.comUse of highly pure standards with certified isotopic distribution; correction calculations if necessary. lgcstandards.comresearchgate.net
Chromatographic Behavior Deuterated standard may have a slightly different LC retention time than the unlabeled analyte. waters.comMethod validation must confirm co-elution or account for any separation to ensure consistent ionization efficiency. waters.com
Mass Spectral Fragmentation Deuteration can occasionally alter MS/MS fragmentation patterns. hilarispublisher.comFragmentation pathways for both the analyte and the standard should be verified during method development. hilarispublisher.com

This table is generated based on data from multiple sources. acanthusresearch.comlgcstandards.comresearchgate.netwaters.comsigmaaldrich.comhilarispublisher.com

Advanced Analytical Applications of Triadimefon D4 As an Internal Standard

Development and Validation of Quantitative Analytical Methods for Triadimefon (B1683231) and its Metabolites.researchgate.netacs.orgnih.govnih.gov

The development of robust and validated analytical methods is essential for accurately quantifying triadimefon and its primary metabolite, triadimenol (B1683232), in various matrices. researchgate.netacs.org Triadimefon-d4 plays a pivotal role in these methods, particularly in sophisticated chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies.nih.govnih.govresearchgate.net

LC-MS/MS has become a preferred method for the determination of triadimefon and its metabolites due to its high sensitivity and specificity. texilajournal.comtandfonline.com In these methodologies, a liquid chromatograph separates the components of a sample mixture, which are then ionized and detected by a tandem mass spectrometer. The use of an internal standard like this compound is crucial in LC-MS/MS analysis to compensate for potential variations during sample preparation and instrumental analysis. texilajournal.com

Research has demonstrated the successful application of LC-MS/MS for the simultaneous quantification of triadimefon and triadimenol in various samples, including agricultural products and environmental matrices. researchgate.netnih.gov For instance, a sensitive and rapid LC-MS/MS method was developed for the determination of triadimefon and triadimenol stereoisomers in wheat, straw, and soil. nih.gov This method achieved good linearity and high recovery rates, with low limits of detection and quantification. nih.gov

Table 1: Example of LC-MS/MS Parameters for Triadimefon Analysis

Parameter Condition
Chromatographic Column Lux cellulose-1 nih.gov
Mobile Phase Acetonitrile/water mixture nih.gov
Ionization Mode Electrospray Ionization (ESI) Positive eurl-pesticides.eu

| Detection Mode | Multiple Reaction Monitoring (MRM) eurl-pesticides.eu |

This table presents a generalized set of parameters. Specific conditions can vary based on the exact methodology and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies.acs.orgresearchgate.netnih.gov

GC-MS is another powerful technique used for the analysis of triadimefon and its metabolites. acs.orgresearchgate.net In this method, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC-MS is particularly suitable for volatile and thermally stable compounds like triadimefon.

A GC-MS method was developed for the determination of triadimefon and triadimenol in white pine, where the analytes were determined directly after extraction. acs.org The method demonstrated good sensitivity with a limit of quantitation of 0.1 ppm for both compounds. acs.org In another study focusing on multi-residue analysis in botanical ingredients, a modified QuEChERS method combined with GC-MS/MS was utilized for the simultaneous analysis of over 200 pesticides, including triadimefon. gcms.cz

Table 2: Example of GC-MS Parameters for Triadimefon Analysis

Parameter Condition
Chromatographic Column DB-17ht (30 m × 0.25 mm i.d. × 0.15 μm film) acs.org
Carrier Gas Helium epa.gov
Injection Mode On-column acs.org
Ionization Mode Electron Impact (EI) epa.gov

| Detection Mode | Selected Ion Monitoring (SIM) acs.orgepa.gov |

This table presents a generalized set of parameters. Specific conditions can vary based on the exact methodology and sample matrix.

Role of this compound in Enhancing Analytical Precision and Accuracy.clearsynth.comnih.govtexilajournal.com

The primary function of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. monadlabtech.com Because this compound is chemically almost identical to triadimefon, it experiences similar effects from the sample matrix and the analytical system. clearsynth.commusechem.com

By adding a known amount of this compound to the sample at the beginning of the analytical process, any subsequent losses or variations will affect both the analyte and the internal standard proportionally. monadlabtech.commusechem.com The ratio of the analyte signal to the internal standard signal is then used for quantification. This ratiometric measurement significantly improves the precision and accuracy of the results by correcting for: clearsynth.commonadlabtech.com

Variations in extraction efficiency: During sample preparation, not all of the analyte may be extracted from the matrix. The internal standard compensates for these inconsistencies. texilajournal.com

Matrix effects: The presence of other components in the sample can either enhance or suppress the ionization of the analyte in the mass spectrometer. The internal standard helps to mitigate these effects. clearsynth.comtexilajournal.com

Instrumental drift: The performance of the analytical instrument can fluctuate over time. The internal standard provides a constant reference point, ensuring reproducible results. monadlabtech.com

The use of deuterated standards like this compound is considered the gold standard for quantitative mass spectrometry because they co-elute with the analyte, providing the most accurate correction for analytical variability. texilajournal.com

Applications in Multi-Residue Pesticide Analysis Methodologies.gcms.czresearchgate.net

This compound is also invaluable in multi-residue pesticide analysis methods, which are designed to detect and quantify a large number of pesticides simultaneously in a single analytical run. These methods are crucial for monitoring pesticide residues in food and environmental samples to ensure compliance with regulatory limits.

In a study developing a multi-residue method for pesticide analysis in green coffee beans using GC-MS, isotopically labeled internal standards, including d4-analogs, were utilized to ensure accuracy. researchgate.net Similarly, a method for analyzing over 200 pesticides in botanical supplements by GC-MS/MS employed internal standards to achieve reliable quantification. gcms.cz The use of this compound in such comprehensive screening methods allows for the accurate determination of triadimefon alongside a wide array of other pesticides, streamlining the analytical workflow and providing robust data for risk assessment.

Investigations into Triadimefon Biotransformation Pathways Using Triadimefon D4 Tracing

Elucidation of Metabolic Fates in Diverse Biological Systems

Isotopic tracing studies, for which Triadimefon-d4 is ideally suited, have been instrumental in understanding how Triadimefon (B1683231) is absorbed, distributed, metabolized, and eliminated across a wide range of biological systems, from mammals and reptiles to plants and microorganisms. nih.govosti.govresearchgate.netwho.intresearchgate.net In animal models, such as rats, Triadimefon is rapidly absorbed and distributed to various tissues, with the highest concentrations typically found in the liver and kidneys, the primary sites of xenobiotic metabolism. who.int Elimination occurs through both urine and feces, with the proportions varying between sexes. who.int

Studies in diverse organisms reveal varied metabolic capabilities. For instance, in Chinese lizards (Eremias argus), Triadimefon peaked in the liver, brain, kidney, and plasma within 12 hours before being slowly eliminated. nih.gov The biotransformation capacity differed significantly among organs, with the kidney showing the lowest activity. nih.gov In aquatic environments, organisms like the oligochaete Tubifex tubifex have been shown to bioaccumulate Triadimefon from both water and soil, highlighting different uptake routes and metabolic kinetics. nih.gov

In plants, such as barley and cucumber, Triadimefon is metabolized, with its primary metabolite, Triadimenol (B1683232), often showing greater fungicidal activity. lacertilia.deepa.govepa.gov The use of labeled Triadimefon, such as ¹⁴C-labeled Triadimefon in historical studies or this compound in modern mass spectrometry-based analyses, is critical to confirm that the detected residues originate from the applied fungicide. osti.govepa.gov This technique allows for the differentiation between the parent compound and its metabolites, revealing a metabolic shift over time from Triadimefon to Triadimenol. fao.org

The data table below summarizes the distribution and primary metabolic outcome in various systems, information readily elucidated through isotopic tracing.

Table 1: Metabolic Fate of Triadimefon in Various Biological Systems

Biological System Key Tissues/Compartments of Distribution Primary Metabolic Outcome Reference(s)
Rats Liver, Kidneys Excretion in urine and feces; extensive metabolism nih.gov, who.int
Chinese Lizards Liver, Brain, Kidney, Plasma Slow elimination; organ-specific biotransformation nih.gov
Fish (General) Tissues (Bioaccumulation) Biotransformation to Triadimenol researchgate.net
Tubifex tubifex Tissues Bioaccumulation from water and soil nih.gov
Plants (Barley, Grapes) General plant tissues Rapid conversion to Triadimenol and other metabolites epa.gov, epa.gov

| Soil Microbes | Soil matrix | Microbial reduction to Triadimenol | inchem.org, researchgate.net |

Identification and Characterization of Primary and Secondary Metabolites Through Isotopic Tracing

A significant advantage of using this compound is the ability to confidently identify novel and known metabolites. The deuterium (B1214612) label imparts a specific mass shift that makes any molecule derived from the parent compound stand out in a mass spectrum, facilitating its identification even in trace amounts within a complex biological matrix. d-nb.info

The primary metabolic transformation of Triadimefon is the reduction of its carbonyl group to a secondary alcohol, forming the major metabolite Triadimenol . lacertilia.deusask.ca Triadimenol itself is a potent fungicide and exists as four different stereoisomers due to the creation of a new chiral center. usask.ca

Further metabolism proceeds through several pathways. who.intepa.gov One key route is the hydroxylation of the tert-butyl group, leading to the formation of KWG 1342 (4-(4-chlorophenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)-1,3-butanediol). epa.gov Subsequent oxidation of this hydroxylated metabolite can occur. Another identified pathway involves the cleavage of the ether linkage, releasing p-chlorophenol . epa.gov These primary metabolites can then undergo secondary metabolism, typically conjugation with molecules like glucuronic acid to increase water solubility and facilitate excretion. who.intregulations.gov In rats, glucuronide conjugates of KWG 1342 and other metabolites have been identified in urine and feces. nih.govregulations.gov Isotopic tracing is essential to confirm the structure of these varied metabolites. osti.gov

Table 2: Major Metabolites of Triadimefon Identified via Isotopic Tracing

Metabolite Name Chemical Transformation Type Reference(s)
Triadimenol (KWG 0519) Reduction of the carbonyl group Primary acs.org, epa.gov, usask.ca
KWG 1342 Hydroxylation of the tert-butyl group of Triadimenol Primary epa.gov, nih.gov
p-chlorophenol Cleavage of the ether linkage Primary epa.gov
KWG 1342 glucuronide Glucuronidation of KWG 1342 Secondary regulations.gov, who.int
KWG 0519 acid Oxidation of the tert-butyl group to a carboxylic acid Primary nih.gov

| 1,2,4-Triazole (B32235) | Cleavage of the triazole ring from the parent structure | Primary | epa.gov, acs.org |

Mechanistic Insights into Enzymatic Biotransformation Processes

This compound tracing, combined with in vitro assays using specific enzyme inhibitors, provides deep mechanistic insights into the biochemical machinery responsible for its biotransformation. While many fungicides are metabolized by the cytochrome P450 (CYP) enzyme superfamily, Triadimefon's metabolism is unique. acs.orgacs.org

Although some studies indicate that CYP enzymes, such as CYP1A1 and CYP3A1, are involved in Triadimefon metabolism in certain species like lizards, the primary pathway in mammals for the reduction to Triadimenol is notably not mediated by CYPs. nih.govlacertilia.deresearchgate.net Instead, this crucial conversion is catalyzed by carbonyl-reducing enzymes, predominantly 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . acs.orgebi.ac.uknih.gov This enzyme is pivotal in glucocorticoid metabolism, and its recruitment for xenobiotic transformation links Triadimefon exposure to steroidogenesis and carbohydrate metabolism. acs.org The activity of 11β-HSD1 is dependent on the cofactor NADPH, which is regenerated within the endoplasmic reticulum by hexose-6-phosphate dehydrogenase (H6PDH) . acs.org Studies using specific inhibitors for these enzymes have confirmed their central role. acs.org

In some biological systems, such as black fly larvae, oxidative P450-mediated pathways appear to play a more dominant role than carbonyl reduction. acs.org This highlights species-specific differences in metabolic handling, which can be precisely mapped using isotopic tracers.

Table 3: Key Enzymes in Triadimefon Biotransformation

Enzyme/Enzyme Family Role in Triadimefon Metabolism Biological System Reference(s)
11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) Primary enzyme for the reduction of Triadimefon to Triadimenol. Mammals (Rat, Mouse, Human) acs.org, ebi.ac.uk, nih.gov
Hexose-6-phosphate dehydrogenase (H6PDH) Regenerates NADPH, the required cofactor for 11β-HSD1 activity. Mammals (Rat) acs.org
Cytochrome P450 (CYP1A1, CYP3A1) Participates in oxidative metabolism. Lizards nih.gov, lacertilia.de
Cytochrome P450 (CYP2C, CYP3A) Involved in substrate depletion, though less dominant than carbonyl reduction for the main pathway. Mammals (Rat, Human) researchgate.net, nih.gov

| Monooxygenases & Hydrolases | Implicated in degradation by certain bacteria. | Enterobacter hormaechei | researchgate.net |

Stereoselective Biotransformation of Triadimefon and its Deuterated Analogues

Chirality plays a critical role in the biological activity and metabolism of Triadimefon. Triadimefon itself is a chiral molecule, existing as R-(−)- and S-(+)-enantiomers. lacertilia.de Its primary metabolite, Triadimenol, has two chiral centers, resulting in four possible stereoisomers: (1R,2R)-, (1S,2S)-, (1R,2S)-, and (1S,2R)-Triadimenol. usask.ca The use of deuterated analogues like this compound allows for the precise tracking of the stereoselective fate of each parent enantiomer into the various metabolite stereoisomers.

Research has consistently shown that the biotransformation of Triadimefon is highly stereoselective, and this selectivity varies between species and even tissues. nih.govresearchgate.netusask.ca In rat hepatic microsomes, the reduction of Triadimefon preferentially forms the less toxic Triadimenol B diastereomer (composed of the 1R,2S and 1S,2R enantiomers). acs.org

Studies administering individual Triadimefon enantiomers to Chinese lizards revealed distinct metabolic pathways: the R-(−)-Triadimefon group mainly produced the TN-B1 metabolite, while the S-(+)-Triadimefon group primarily yielded the TN-A2 metabolite. nih.gov Similarly, in the oligochaete Tubifex tubifex, (S)-Triadimefon was preferentially accumulated over the (R)-enantiomer in aqueous exposures. nih.gov During beer brewing, the degradation and metabolic conversion of Triadimefon enantiomers into Triadimenol stereoisomers also proceeds with clear selectivity. nih.gov This differential handling of stereoisomers is crucial, as the fungicidal activity and potential toxicity of the Triadimenol stereoisomers vary significantly. nih.govlacertilia.de

Table 4: Examples of Stereoselective Biotransformation of Triadimefon

Biological System/Process Enantiomer/Diastereomer Selectivity Finding Reference(s)
Rat Hepatic Microsomes Diastereoselective Reduction Preferential formation of Triadimenol B diastereomer. acs.org
Chinese Lizards Enantioselective Metabolism R-(−)-Triadimefon is metabolized mainly to TN-B1; S-(+)-Triadimefon is metabolized mainly to TN-A2. nih.gov
Tubifex tubifex (aqueous exposure) Enantioselective Accumulation Preferential accumulation of (S)-Triadimefon over (R)-Triadimefon. nih.gov
Barley Storage Enantioselective Degradation S-Triadimefon degraded preferentially over R-Triadimefon. nih.gov

| Soil Microbes | Stereoselective Transformation | Transformation of racemic Triadimefon results in unequal amounts of the four Triadimenol stereoisomers. | researchgate.net |

Environmental Fate and Degradation Studies Incorporating Triadimefon D4

Assessment of Degradation Kinetics in Environmental Matrices (e.g., soil, water systems)

The degradation rate of triadimefon (B1683231) in the environment is influenced by various factors, including the type of environmental matrix (soil or water), pH, temperature, and microbial activity. usask.canih.gov Studies have shown that triadimefon's persistence can vary significantly, with half-lives ranging from a few days to several months. usask.caregulations.gov

In soil, the degradation of triadimefon is primarily a biological process. usask.canih.gov For instance, in a study of three different soil types under aerobic conditions, the half-life of triadimefon ranged from 4.13 to 8.32 days. regulations.gov Another study reported half-lives of 8 days in sandy-loam and 13 days in clay soils. usask.ca The rate of degradation is also affected by soil moisture, with different degradation pathways observed in non-flooded versus flooded soils. nih.gov In aquatic environments, the hydrolysis of triadimefon is a key abiotic degradation mechanism, with the rate increasing at higher pH and temperatures. usask.ca The half-life in simulated aquatic environments was found to be 5.3 days at pH 7.18 and 1.15 days at pH 9.25. usask.ca

The use of Triadimefon-d4 as an internal standard in these studies allows for the accurate quantification of triadimefon concentrations over time, leading to more reliable calculations of degradation kinetics. csic.esusgs.gov By adding a known amount of this compound to environmental samples, researchers can correct for any loss of the target analyte during sample extraction and analysis, thereby improving the accuracy of the measured degradation rates. researchgate.netepa.gov

Table 1: Degradation Half-life of Triadimefon in Different Environmental Matrices

Environmental MatrixConditionHalf-life (DT50)Reference
Loam Soil (California)Aerobic4.13 days regulations.gov
Loam Soil (Iowa)Aerobic6.33 days regulations.gov
Sandy Loam Soil (North Dakota)Aerobic8.32 days regulations.gov
Sandy-Loam SoilNot specified8 days usask.ca
Clay SoilNot specified13 days usask.ca
Facility SoilNot specified5.2 days usask.ca
Sterilized SoilNot specified39.4 days usask.ca
Aquatic EnvironmentpH 7.185.3 days usask.ca
Aquatic EnvironmentpH 9.251.15 days usask.ca
Water (Photolysis)Not specified7.6 hours epa.gov
Sandy Loam SoilAnaerobic23.1 days epa.gov
Anaerobic Aquatic EnvironmentNot specified217 days epa.gov

Elucidation of Abiotic Degradation Mechanisms (e.g., photolysis, hydrolysis)

Abiotic degradation processes, such as photolysis and hydrolysis, play a significant role in the breakdown of triadimefon in the environment. usask.caepa.gov Photolysis, the degradation by light, can be a rapid process for triadimefon in water, with a reported half-life of 7.6 hours. epa.gov The primary degradation products of photolysis include 4-chlorophenol (B41353) and 1,2,4-triazole (B32235). usask.ca

Hydrolysis is another key abiotic pathway, particularly in aquatic systems. usask.ca Triadimefon is stable under acidic conditions but hydrolyzes more rapidly at higher pH and temperatures. usask.ca This pH-dependent degradation is an important factor in its persistence in different water bodies. usask.ca

This compound is instrumental in studying these abiotic degradation mechanisms. By using it as an internal standard, scientists can precisely measure the disappearance of the parent compound and the appearance of degradation products under various conditions (e.g., different light intensities, pH levels, and temperatures). rsc.orgrsc.org This allows for a detailed understanding of the reaction kinetics and pathways of abiotic degradation.

Investigation of Biotic Degradation Pathways by Microbial and Other Environmental Systems

Microbial activity is a major driver of triadimefon degradation in soil. usask.canih.gov Studies comparing sterilized and non-sterilized soils have demonstrated that microorganisms are primarily responsible for its breakdown. nih.gov A variety of bacterial strains, such as Arthrobacter and Halomonas, have been identified as playing a role in the conversion of triadimefon. usask.ca Recently, Enterobacter hormaechei strain TY18 was also identified as a triadimefon-degrading bacterium. researchgate.net

The primary biotic degradation pathway of triadimefon is its reduction to triadimenol (B1683232), which is also a fungicide. usask.canih.govnih.gov This transformation is stereoselective, meaning that different stereoisomers of triadimefon are degraded at different rates, leading to a change in the enantiomeric ratio in the environment. usask.canih.gov The microbial transformation of triadimefon to triadimenol results in the formation of four different triadimenol stereoisomers, with their relative abundances differing from that of the commercial triadimenol product. nih.gov This is a critical consideration for risk assessment, as the toxicity of triadimenol can vary between its stereoisomers. nih.gov

The use of this compound as an internal standard is essential for accurately tracking the biotic degradation of triadimefon and the formation of its metabolites in complex environmental matrices. csic.esusgs.gov It enables researchers to quantify the concentrations of both the parent compound and its degradation products, providing a clear picture of the microbial degradation pathways and kinetics.

Tracing Environmental Transport and Distribution Using Deuterium (B1214612) Labeling

The movement of pesticides from their application site to other environmental compartments, such as surface water and groundwater, is a significant concern. usask.ca Triadimefon has been detected in various surface waters, indicating its potential for transport. usask.ca

Deuterium-labeled compounds like this compound are invaluable tools for tracing the environmental transport and distribution of pesticides. csic.esrsc.org By applying this compound to a specific area, researchers can follow its movement through different environmental matrices over time. This allows for a better understanding of its leaching potential in soil, runoff into water bodies, and potential for long-range transport. nih.govacs.org The distinct mass of the deuterium-labeled compound allows it to be differentiated from the naturally occurring triadimefon, making it an effective tracer. researchgate.net

Enantioselective Degradation Dynamics in Environmental Compartments

Triadimefon is a chiral pesticide, meaning it exists as two enantiomers (R- and S-triadimefon) that are mirror images of each other. usask.canih.gov The degradation of triadimefon in the environment is often enantioselective, with one enantiomer degrading faster than the other. nih.govmaxwellsci.com

In several soil studies, the R-(-)-triadimefon was found to be preferentially degraded. nih.gov However, another study reported that the S-(+)-enantiomer reacted faster. nih.govmaxwellsci.com This enantioselectivity can be influenced by soil type and pH. nih.gov For example, abiotic racemization, the conversion of one enantiomer to the other, has been observed and is pH-dependent, occurring more rapidly in alkaline soils. nih.gov This process significantly impacts the chiral profile of both triadimefon and its main metabolite, triadimenol. nih.gov

The study of enantioselective degradation is critical because the different enantiomers of a pesticide can have different biological activities and toxicities. usask.caresearchgate.net this compound, when used in conjunction with chiral analytical techniques, allows for the precise quantification of each enantiomer of triadimefon and its degradation products. This provides a detailed understanding of the enantioselective degradation dynamics in different environmental compartments, which is essential for accurate environmental risk assessment. nih.govnih.gov

Mechanistic Studies of Triadimefon Action Aided by Deuteration Non Toxicological Perspective

Probing Ergosterol Biosynthesis Inhibition Mechanisms

Triadimefon's primary antifungal activity stems from its potent inhibition of ergosterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes. The target of this inhibition is the cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for converting lanosterol into ergosterol medchemexpress.comcaymanchem.comresearchgate.netnih.govcreative-biolabs.comfrontiersin.org. By blocking this demethylation step, Triadimefon (B1683231) disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane's structure and function nih.govnih.gov.

The use of Triadimefon-d4 is particularly valuable in studies designed to quantify the parent compound and its metabolites during these mechanistic investigations. In methodologies such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogues are the gold standard for use as internal standards. Because this compound has a higher mass than the unlabeled compound, it can be easily distinguished by the detector, yet it behaves almost identically during sample extraction, purification, and chromatography. This allows for highly accurate quantification of Triadimefon's concentration in fungal cells and subcellular fractions, helping researchers to correlate enzyme inhibition with specific tissue concentrations.

Table 1: Key Enzymes and Steps in Ergosterol Biosynthesis Targeted by Triazoles This table is generated based on the general mechanism of azole fungicides.

Enzyme Gene (Example in A. fumigatus) Step Inhibited Consequence of Inhibition
Lanosterol 14α-demethylase cyp51A / cyp51B Conversion of lanosterol to ergosterol precursors Depletion of ergosterol; accumulation of toxic 14α-methylated sterols

Investigations into Gibberellin Biosynthesis Pathway Modulation

Beyond its fungicidal properties, Triadimefon is known to act as a plant growth regulator. This effect is primarily due to its interference with the biosynthesis of gibberellins (GAs), a class of hormones that regulate various developmental processes, including stem elongation medchemexpress.comcaymanchem.comnih.govnih.gov. Similar to its action in fungi, Triadimefon inhibits cytochrome P450 monooxygenases in plants that are involved in the early steps of the GA biosynthetic pathway. This inhibition leads to reduced levels of active gibberellins, resulting in a dwarfing or growth-retardant effect on the plant. Studies have also shown that Triadimefon can affect brassinosteroid (BR) biosynthesis, another class of plant hormones, by inhibiting the DWF4 protein, a key enzyme in the BR pathway nih.govnih.gov.

In this context, this compound serves as an essential analytical tool. Research investigating the modulation of plant hormone pathways requires precise measurement of the exogenous compound to understand dose-response relationships and metabolic fate within plant tissues. By using this compound as an internal standard, researchers can accurately quantify the amount of Triadimefon absorbed by the plant and correlate it with observed changes in gibberellin levels and resulting phenotypic effects, such as reduced stem height.

Exploring Cellular Uptake, Distribution, and Subcellular Localization Processes

Understanding the efficacy of a fungicide requires detailed knowledge of its ability to be absorbed by an organism, transported to its site of action, and localized within specific cellular compartments. Studies on wheat and rice have shown that Triadimefon can be taken up by the roots and translocated to the shoots and leaves nih.gov. The distribution within cells can vary; for instance, in rice, Triadimefon was found to be more concentrated in the soluble components of the cell researchgate.netresearchgate.net. In wheat leaves, an interesting dynamic was observed where Triadimefon was initially found in the soluble fraction before gradually redistributing to the cell wall nih.gov.

Isotopically labeled molecules like this compound are indispensable for such research. When this compound is introduced to a biological system, it acts as a tracer. Its distinct mass allows it to be tracked and quantified via mass spectrometry as it moves through the organism. This enables researchers to:

Quantify Uptake: Determine the rate and extent of absorption from the environment (e.g., soil or hydroponic solution) into the organism.

Map Distribution: Identify the tissues and organs where the compound accumulates.

Determine Subcellular Localization: Through fractionation of cells and subsequent analysis, pinpoint the specific organelles or cellular compartments (e.g., cell wall, cytoplasm, vacuoles) where Triadimefon concentrates nih.govresearchgate.netresearchgate.net.

This precise tracking provides a clear picture of the compound's journey to its molecular targets within the fungal or plant cells.

Table 2: Subcellular Distribution of Triadimefon in Plant Tissues Data synthesized from findings in rice and wheat.

Plant Tissue Initial Localization Localization at Equilibrium
Rice Root/Shoot Soluble Components researchgate.netresearchgate.net Soluble Components researchgate.netresearchgate.net

Elucidating Interactions with Metabolic Network Pathways

Organisms possess complex metabolic networks to process foreign compounds (xenobiotics). Triadimefon is metabolized by organisms into its primary metabolite, Triadimenol (B1683232), which itself has fungicidal activity researchgate.netnih.gov. This transformation occurs stereoselectively, meaning different isomers of Triadimenol are produced at different rates researchgate.netnih.govunl.eduresearchgate.net. Furthermore, exposure to Triadimefon can trigger broader changes in an organism's metabolism. In yeast, it has been shown to alter the metabolism of glutathione, phenylalanine, and sphingolipids researchgate.netnih.gov. In cultured rat hepatocytes, Triadimefon exposure caused a shift from fatty acid synthesis to fatty acid oxidation, likely to generate energy for detoxification processes nih.gov.

The study of these metabolic transformations and network-level effects is greatly facilitated by the use of this compound.

Metabolite Identification: When analyzing samples with mass spectrometry, researchers can search for signals corresponding to potential metabolites that retain the deuterium (B1214612) label. This helps confirm that a newly detected compound is indeed a derivative of Triadimefon.

Metabolic Flux Analysis: While not a direct tracer for endogenous pathways, using this compound helps in accurately quantifying the parent compound as it is depleted and converted into metabolites, providing crucial data for metabolic models.

Quantitative Metabolomics: In metabolomics studies aiming to understand the global impact of Triadimefon on an organism's metabolism, this compound is essential as an internal standard. It ensures that the measurements of thousands of endogenous metabolites are accurate and reliable, allowing for the confident identification of pathways perturbed by the fungicide's presence nih.govnih.gov.

Table 3: Compound Names Mentioned

Compound Name
Triadimefon
This compound
Triadimenol
Ergosterol
Lanosterol
Gibberellin
Brassinosteroid
Glutathione

Comparative Research and Isotope Effect Studies Involving Triadimefon D4

Analysis of Kinetic Isotope Effects on Biotransformation and Degradation Rates

No published research data is available on the kinetic isotope effects of Triadimefon-d4.

Comparative Research with Non-Labeled Triadimefon (B1683231) in Diverse Experimental Designs

No published comparative research studies between this compound and non-labeled Triadimefon are available.

Future Research Directions and Methodological Advancements for Deuterated Triadimefon

Integration of Triadimefon-d4 with Advanced Omics Technologies (e.g., metabolomics, transcriptomics for pathway analysis)

The integration of stable isotope labeling with "omics" technologies represents a powerful frontier for understanding complex biological systems. The use of this compound in conjunction with metabolomics and transcriptomics offers a robust framework for elucidating the precise metabolic pathways it undergoes and its broader impact on cellular function.

Detailed Research Findings:

Metabolic Pathway Elucidation: Stable isotope tracing is a highly effective method for investigating the pathways and dynamics of biochemical reactions. nih.gov By introducing this compound into a biological system (e.g., a cell culture, organism, or plant), researchers can track the fate of the deuterium-labeled atoms through various metabolic processes. nih.gov Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy can then identify the resulting deuterated metabolites. nih.goviaea.org This allows for the unambiguous identification of breakdown products, distinguishing them from the background of endogenous molecules.

Joint-Omics Analysis: The combination of metabolomics and transcriptomics provides a more comprehensive picture of biological responses. semanticscholar.orgnih.gov In a typical study, exposure to this compound would be followed by parallel analysis of the metabolome and the transcriptome.

Metabolomics would identify and quantify the deuterated metabolites, revealing the specific biotransformation pathways. nih.govsilantes.com

Transcriptomics , using high-throughput sequencing, would analyze the complete set of messenger RNA (mRNA) transcripts, indicating which genes are up- or down-regulated in response to the compound's presence. semanticscholar.orgmdpi.com

Pathway Correlation: By correlating the changes in gene expression with the identified metabolites, researchers can uncover the enzymatic and regulatory networks responsible for Triadimefon's metabolism. For instance, an increase in a specific deuterated metabolite coupled with the upregulation of a particular cytochrome P450 gene would strongly suggest that enzyme's role in the metabolic pathway. This integrated approach has been successfully used to reveal dysregulated networks in disease research and to understand how organisms process chemical compounds. semanticscholar.orgnih.gov

Emerging Applications of Stable Isotope Tracing in Environmental and Biological Systems

Stable isotopes like deuterium (B1214612) (²H) are safe, non-radioactive tracers that have become indispensable in environmental and biological research. researchgate.net The use of compounds like this compound fits within this broader context, enabling precise tracking and quantification in complex systems.

Detailed Research Findings:

Environmental Fate and Pollutant Tracing: Compound-Specific Isotope Analysis (CSIA) uses the unique isotopic signature of a compound to track its source and degradation in the environment. researchgate.net Releasing this compound in a controlled setting allows scientists to monitor its movement through soil and water, measure its degradation rate, and identify transformation products under real-world conditions. This is crucial for assessing the environmental persistence and impact of the parent fungicide. Stable isotope tracing is increasingly applied to understand the fate of emerging contaminants like pharmaceuticals and pesticides in the environment. sustainability-directory.com

Biological and Ecological Studies: In biological systems, stable isotopes are used to trace metabolic pathways, nutrient cycling, and food web dynamics. silantes.comresearchgate.net For example, this compound can be used to study how the fungicide is taken up, transported, and metabolized by target (fungi) and non-target organisms (plants, insects, soil microbes). lyellcollection.orgnih.gov This can provide insights into its mode of action and potential ecological effects. manualfitosanitario.com The use of stable isotopes extends to understanding fundamental biological processes, from resource allocation in arthropods to nutrient cycling in entire ecosystems. silantes.comresearchgate.net

Advanced Isotope Analysis: The development of more sensitive analytical instruments has broadened the scope of stable isotope applications. nih.gov Multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) and high-resolution mass spectrometers like the Orbitrap allow for extremely precise measurements of isotope ratios, enabling researchers to track subtle processes in geochemistry, oceanography, and biomedicine. news-oceanacidification-icc.orguky.edu

Table 1: Applications of Stable Isotope Tracing

Research Area Specific Application Key Insights Gained Relevant Isotopes
Environmental Science Tracing pollutant sources and degradation Identifying origins of contaminants (e.g., pesticides, nitrates) and their breakdown pathways in soil and water. researchgate.netsustainability-directory.com ²H, ¹³C, ¹⁵N, ¹⁸O
Ecology Food web analysis and nutrient cycling Determining trophic levels and tracking the flow of nutrients through ecosystems. silantes.comsustainability-directory.com ¹³C, ¹⁵N
Metabolic Research Elucidating biochemical pathways Tracking the fate of labeled molecules to map metabolic networks and quantify fluxes in vitro and in vivo. nih.gov ²H, ¹³C, ¹⁵N
Hydrology Water source designation Distinguishing between water sources like rainfall, groundwater, and wastewater in urban and natural systems. sustainability-directory.com ²H, ¹⁸O

| Climate Science | Paleoclimate reconstruction | Analyzing isotopic ratios in ice cores and sediments to infer past temperatures and environmental conditions. sustainability-directory.com | ²H, ¹⁸O |

Innovations in Analytical and Synthetic Methodologies for Enhanced Research Utility

The research utility of deuterated compounds like this compound is directly tied to the efficiency of their synthesis and the precision of their analysis. Recent years have seen significant innovations in both areas.

Detailed Research Findings:

Innovations in Synthetic Methodologies:

Flow Chemistry: Traditional batch synthesis of deuterated compounds can be labor-intensive and limited in scale. ansto.gov.au Flow chemistry is emerging as a more efficient, scalable, and safer alternative. This technique, where reagents are continuously pumped through a reactor, allows for precise control over reaction time and temperature, which can improve deuteration efficiency and minimize the decomposition of sensitive molecules. ansto.gov.aubionauts.jp The National Deuteration Facility (NDF) is actively developing flow chemistry methods for synthesizing a variety of deuterated molecules. ansto.gov.au Some systems can operate at room temperature and ambient pressure, using heavy water (D₂O) as a reusable deuterium source, reducing environmental impact. bionauts.jp

Advanced Catalysis: New catalytic methods, including transition-metal and photoredox-catalyzed hydrogen isotope exchange (HIE), have been developed for more site-selective deuterium incorporation. nih.govresearchgate.net These methods allow for the introduction of deuterium atoms at specific positions within a molecule, which is crucial for mechanistic studies and for optimizing the metabolic stability of deuterated drugs. nih.gov

Deuterated Building Blocks: The use of readily available deuterated building blocks in synthetic pathways allows for the efficient construction of complex labeled molecules. nih.gov While progress has been hampered by the limited availability of such reagents, new methods are being developed to expand the "deuterated pool." nih.govnih.gov

Innovations in Analytical Methodologies:

High-Resolution Mass Spectrometry (HRMS): The coupling of chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC) with HRMS has revolutionized the analysis of complex mixtures. testqual.com Instruments such as Orbitrap mass spectrometers provide high resolving power and mass accuracy, making it possible to differentiate between molecules with very similar masses and to confirm elemental compositions, which is essential for identifying unknown metabolites of this compound. uky.edu

Deuterated Internal Standards: One of the most critical applications of deuterated compounds is their use as internal standards in quantitative analysis. pharmaffiliates.comclearsynth.com this compound is an ideal internal standard for quantifying its non-labeled parent compound, Triadimefon (B1683231). Because it has nearly identical chemical and physical properties, it behaves the same way during sample extraction, cleanup, and introduction into the analytical instrument. sigmaaldrich.com This co-elution allows it to effectively compensate for variations in sample preparation and matrix effects, where other molecules in a complex sample (like soil or blood) can suppress or enhance the analyte signal, leading to inaccurate results. testqual.comclearsynth.com The use of an isotope-labeled internal standard is considered the most effective way to ensure analytical accuracy. testqual.com

Table 2: Innovations in Methodologies for Deuterated Compounds

Category Innovation Description Advantage for this compound Research
Synthesis Flow Chemistry Continuous synthesis in a reactor instead of batch processing. ansto.gov.au Increased efficiency, scalability, safety, and precise control over the deuteration process. ansto.gov.aubionauts.jp
Synthesis Advanced Catalysis (e.g., HIE) Use of novel catalysts (transition-metal, photoredox) for site-selective deuterium incorporation. nih.govresearchgate.net Allows for targeted labeling of specific positions in the Triadimefon molecule for detailed mechanistic studies.
Analysis High-Resolution Mass Spectrometry (HRMS) Advanced mass spectrometers (e.g., Orbitrap) with high accuracy and resolving power. uky.edu Unambiguous identification of novel or unexpected metabolites and improved structural elucidation.

| Analysis | Use as Internal Standard | Spiking samples with this compound to quantify the non-labeled Triadimefon. pharmaffiliates.comclearsynth.com | Overcomes matrix effects and sample loss during workup, leading to highly accurate and precise quantification. testqual.comclearsynth.comsigmaaldrich.com |

Table 3: Mentioned Compounds

Compound Name
Triadimefon
This compound
Triadimenol (B1683232)
Deuterium
Heavy Water (D₂O)
Ibuprofen
Ethofumesate
2-chlorolepidine
Methomyl
Thiodicarb
Kasugamycin
Isoprothiolane
Deutetrabenazine
Deucravacitinib
Serotonin
Cysteine
Methionine
Nicotinamide adenine (B156593) dinucleotide
Indoleacetic Acids

Q & A

Q. How can researchers optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters for detecting Triadimefon-d4 in complex matrices?

Methodological Answer:

  • Begin with mobile phase optimization (e.g., acetonitrile/water with 0.1% formic acid) to enhance ionization efficiency .
  • Use isotope dilution calibration with this compound as an internal standard to correct for matrix effects .
  • Validate detection limits (LOD) and quantification limits (LOQ) via spiked recovery experiments in representative matrices (e.g., soil, plant tissues) .

Q. What experimental design considerations are critical for studying this compound’s environmental stability under varying pH and temperature conditions?

Methodological Answer:

  • Employ a factorial design to isolate pH (3–9) and temperature (4°C–40°C) effects on degradation rates .
  • Use high-performance liquid chromatography (HPLC) with UV detection for kinetic analysis, ensuring triplicate runs to assess reproducibility .
  • Include abiotic controls (e.g., sterile buffers) to distinguish chemical hydrolysis from microbial degradation .

Q. How should researchers address matrix interference when quantifying this compound in biological samples?

Methodological Answer:

  • Apply solid-phase extraction (SPE) with C18 cartridges to purify samples before LC-MS/MS analysis .
  • Compare recovery rates across different cleanup methods (e.g., QuEChERS vs. SPE) to identify optimal protocols .
  • Validate method specificity by analyzing blank matrices spiked with this compound and potential co-contaminants .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic pathways in non-target organisms be resolved?

Methodological Answer:

  • Conduct in vitro assays using liver microsomes from model organisms (e.g., zebrafish, earthworms) to identify cytochrome P450 isoforms involved .
  • Cross-validate findings with in silico docking simulations to predict metabolite binding affinities .
  • Address discrepancies by standardizing incubation conditions (e.g., oxygen levels, cofactor concentrations) across labs .

Q. What isotopic effects arise when using this compound as a tracer in degradation studies, and how do they influence kinetic modeling?

Methodological Answer:

  • Compare degradation rates of this compound vs. non-deuterated Triadimefon under identical conditions to quantify kinetic isotope effects (KIE) .
  • Incorporate KIE adjustments into first-order decay models to avoid overestimation of half-lives .
  • Validate models using field samples with known contamination histories .

Q. How can researchers design studies to distinguish between abiotic and biotic degradation mechanisms of this compound in soil systems?

Methodological Answer:

  • Use γ-irradiated soils to eliminate microbial activity while retaining chemical properties for abiotic experiments .
  • Apply stable isotope probing (SIP) with ¹³C-labeled this compound to track microbial assimilation .
  • Integrate metagenomic data to correlate degradation rates with microbial community shifts .

Data Contradiction and Validation

Q. What strategies are effective in reconciling conflicting results in this compound adsorption studies across soil types?

Methodological Answer:

  • Standardize soil characterization (e.g., organic carbon content, cation exchange capacity) to enable cross-study comparisons .
  • Perform batch equilibrium experiments under controlled ionic strength and humidity conditions .
  • Use multivariate regression to isolate soil properties driving adsorption variability .

Q. How can researchers validate the specificity of antibodies used in immunoassays for this compound?

Methodological Answer:

  • Test cross-reactivity with structurally similar triazole fungicides (e.g., Difenoconazole, Tebuconazole) via competitive ELISA .
  • Validate results with orthogonal methods (e.g., LC-MS/MS) to confirm false-positive rates .
  • Optimize antibody production using fragment antigen-binding (Fab) libraries to enhance specificity .

Tables for Methodological Reference

Table 1: Comparison of Detection Techniques for this compound

TechniqueLOD (ng/g)LOQ (ng/g)Matrix ApplicabilityKey Reference
LC-MS/MS0.050.2Biological, Environmental
GC-ECD0.52.0Soil, Water
Immunoassay1.05.0Food Crops

Table 2: Factors Influencing Isotopic Effects in this compound Studies

FactorImpact on KIEMitigation Strategy
Deuterium PositionHigh (C-4)Use position-specific labeling
TemperatureModerateStandardize incubation at 25°C ± 2°C
Solvent PolarityLowUse consistent solvent systems (e.g., MeCN)

Guidance for Rigorous Research

  • Apply the PICO framework (Population: this compound; Intervention: Detection method; Comparison: Alternative techniques; Outcome: Sensitivity/Specificity) to structure hypotheses .
  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
  • Address replication challenges by documenting all protocols in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.